molecular formula C21H24N4O2 B2732477 2-(1H-indol-1-yl)-1-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one CAS No. 2379996-93-5

2-(1H-indol-1-yl)-1-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B2732477
CAS No.: 2379996-93-5
M. Wt: 364.449
InChI Key: LCGIIZUGZJBMPA-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that features an indole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the piperidine ring, and finally the attachment of the pyrimidine moiety. Common reagents and conditions include:

    Indole Synthesis: Fischer indole synthesis using phenylhydrazine and ketones.

    Piperidine Introduction: N-alkylation of piperidine with suitable alkyl halides.

    Pyrimidine Attachment: Nucleophilic substitution reactions to introduce the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation of the indole ring may lead to the formation of indole-2-carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-indol-1-yl)-1-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may be studied for its potential biological activities. Compounds containing indole and pyrimidine rings are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound could be investigated as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, it may be used in the synthesis of polymers or as a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The indole and pyrimidine rings could facilitate binding to specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-1-(4-piperidin-1-yl)ethan-1-one: Lacks the pyrimidine ring, which may result in different biological activities.

    1-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-phenylethan-1-one: Contains a phenyl ring instead of an indole ring, which may affect its chemical reactivity and biological properties.

Uniqueness

The uniqueness of 2-(1H-indol-1-yl)-1-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one lies in its combination of indole, piperidine, and pyrimidine rings. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-indol-1-yl-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-16-12-20(23-15-22-16)27-14-17-6-9-24(10-7-17)21(26)13-25-11-8-18-4-2-3-5-19(18)25/h2-5,8,11-12,15,17H,6-7,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGIIZUGZJBMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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